molecular formula C8H10N2O4S B8780238 2-Amino-5-(methylsulphamoyl)benzoic acid CAS No. 29636-27-9

2-Amino-5-(methylsulphamoyl)benzoic acid

Cat. No.: B8780238
CAS No.: 29636-27-9
M. Wt: 230.24 g/mol
InChI Key: QXUKFVKOZBAWHO-UHFFFAOYSA-N
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Description

2-Amino-5-(methylsulphamoyl)benzoic acid is an organic compound with a complex structure that includes both amino and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- typically involves multiple steps. One common method includes the nitration of benzoic acid to introduce a nitro group, followed by reduction to form the amino group. The sulfonyl group can be introduced through sulfonation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the aforementioned synthetic routes are optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(methylsulphamoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitrobenzoic acid derivatives, while reduction can regenerate the original amino compound.

Scientific Research Applications

2-Amino-5-(methylsulphamoyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- exerts its effects involves interactions with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. Pathways involved may include inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-5-methyl-: Similar structure but lacks the sulfonyl group.

    Benzoic acid, 2-(methylamino)-: Contains a methylamino group but lacks the sulfonyl group.

Uniqueness

The presence of both amino and sulfonyl groups in benzoic acid, 2-amino-5-[(methylamino)sulfonyl]- makes it unique compared to similar compounds

Properties

CAS No.

29636-27-9

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

2-amino-5-(methylsulfamoyl)benzoic acid

InChI

InChI=1S/C8H10N2O4S/c1-10-15(13,14)5-2-3-7(9)6(4-5)8(11)12/h2-4,10H,9H2,1H3,(H,11,12)

InChI Key

QXUKFVKOZBAWHO-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(N-Methylsulfamoyl)-isatoic anhydride, which is to be used as the starting material, can be obtained, for example, in a manner analogous to that described in Example 1, using 2-chloro-5-chlorosulfonyl-benzoic acid as the starting material, the product being obtained via 2-chloro-5-(N-methylsulfamoyl)-benzoic acid with a melting point of 170°-172° and 5-(N-methylsulfamoyl)-anthranilic acid with a melting point of 205°; the product melts at 260°.
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5-(N-Methylsulfamoyl)-isatoic anhydride
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